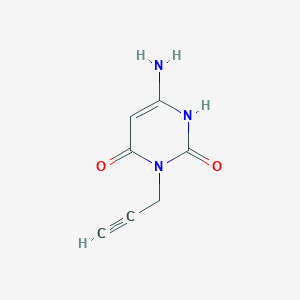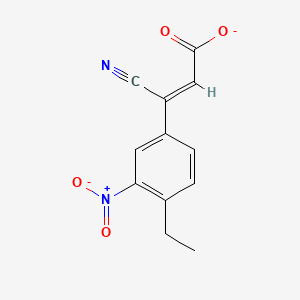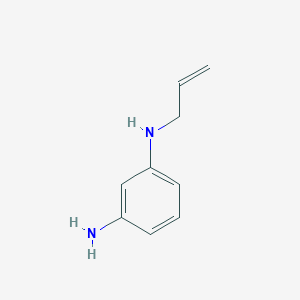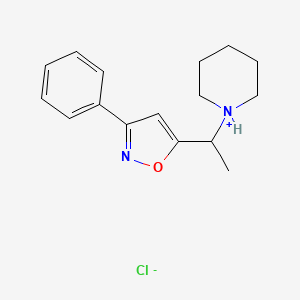![molecular formula C13H13BClF4N3 B13739906 2-[(P-Chlorophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate](/img/structure/B13739906.png)
2-[(P-Chlorophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(P-Chlorophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate is a chemical compound with the molecular formula C13H13BClF4N3 and a molecular weight of 299.08 g/mol. It is known for its unique structure, which includes a pyridinium ring substituted with an ethyl group and an azo linkage to a p-chlorophenyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-[(P-Chlorophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate typically involves the reaction of 1-ethylpyridinium with p-chlorophenyl diazonium salt in the presence of tetrafluoroboric acid. The reaction conditions usually require a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity.
Chemical Reactions Analysis
2-[(P-Chlorophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the cleavage of the azo linkage, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the pyridinium ring or the p-chlorophenyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(P-Chlorophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(P-Chlorophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate involves its interaction with specific molecular targets. The azo linkage and the pyridinium ring play crucial roles in its chemical reactivity. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-[(P-Chlorophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate can be compared with other azo compounds and pyridinium derivatives. Similar compounds include:
- 2-[(P-Methylphenyl)azo]-1-ethyl-pyridinium tetrafluoroborate
- 2-[(P-Bromophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate
- 2-[(P-Nitrophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and reactivity. The presence of different substituents on the phenyl ring can significantly influence the compound’s behavior in various chemical reactions and its applications .
Properties
Molecular Formula |
C13H13BClF4N3 |
|---|---|
Molecular Weight |
333.52 g/mol |
IUPAC Name |
(4-chlorophenyl)-(1-ethylpyridin-1-ium-2-yl)diazene;tetrafluoroborate |
InChI |
InChI=1S/C13H13ClN3.BF4/c1-2-17-10-4-3-5-13(17)16-15-12-8-6-11(14)7-9-12;2-1(3,4)5/h3-10H,2H2,1H3;/q+1;-1 |
InChI Key |
AJZRYZQNJVPNOD-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CC[N+]1=CC=CC=C1N=NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


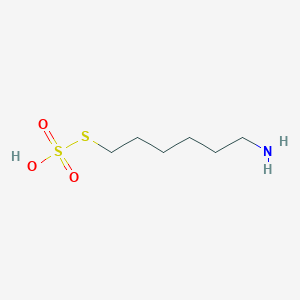
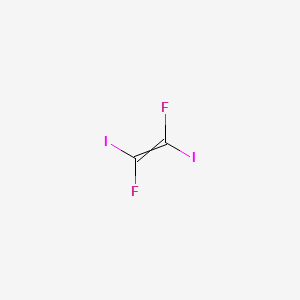

![Ethyl 4-[[4-(ethoxycarbonyl)phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1h-pyrazole-3-carboxylate](/img/structure/B13739847.png)
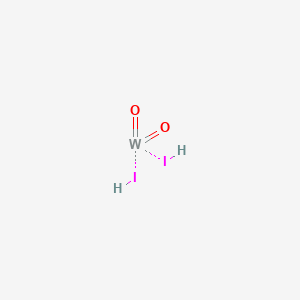
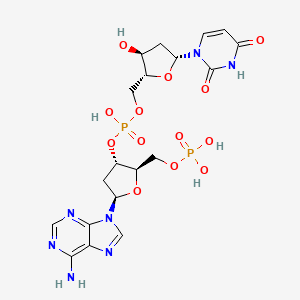
![diethyl-[2-[(4-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B13739871.png)
